molecular formula C11H14FN B1518687 N-cyclopentyl-3-fluoroaniline CAS No. 950494-20-9

N-cyclopentyl-3-fluoroaniline

Cat. No.: B1518687
CAS No.: 950494-20-9
M. Wt: 179.23 g/mol
InChI Key: WLXUGVGVURYYSI-UHFFFAOYSA-N
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Description

Contextual Significance of Fluoroaniline (B8554772) Scaffolds in Organic Synthesis

Fluoroaniline scaffolds are crucial intermediates in the pharmaceutical and fine chemical industries. rsc.org The incorporation of fluorine into organic molecules can significantly enhance chemical and biological properties such as solubility, lipophilicity, metabolic stability, and receptor binding affinity. rsc.org This often leads to improved efficacy and selectivity of drug candidates. rsc.org

The synthesis of fluoroanilines can be challenging, often relying on methods like the fluorination of pre-formed aniline (B41778) derivatives or the reduction of nitrated fluoroaromatics. rsc.orggoogle.com For instance, 4-fluoroaniline (B128567) can be prepared from fluorobenzene (B45895) via nitration and subsequent reduction. google.com The strong electron-withdrawing nature of fluorine can also alter the reactivity of the aromatic ring, enabling nucleophilic aromatic substitution (SNAr) reactions that are difficult to achieve with non-fluorinated analogues. core.ac.uk This unique reactivity provides new synthetic pathways for novel compounds. core.ac.uk Fluoroanilines are used as precursors for a wide range of molecules, including bioactive heterocyclic compounds, polymers, and fluorinated azo dyes. rsc.orgresearchgate.net For example, 3-Chloro-5-fluoroaniline is a key building block for antiviral compounds targeting the influenza A H1N1 virus and for certain glucocorticoid receptor agonists. ossila.com

The Role of Cycloalkylamine Moieties in Contemporary Chemical Structures

Cycloalkylamine moieties are widely used in modern drug design, primarily because basic amine substituents can confer several pharmacokinetic advantages over acidic or neutral functional groups. nih.gov These groups are instrumental in tailoring the properties of a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The inclusion of a cycloalkyl group, such as cyclopentyl, can increase lipophilicity, which may enhance membrane permeability.

While beneficial, cycloalkylamines have sometimes been considered "structural alerts" due to the potential for metabolic activation. nih.govresearchgate.net The α-carbon oxidation of secondary or tertiary cycloalkylamines can produce electrophilic iminium ions, which could potentially bind to proteins or DNA. nih.govresearchgate.net However, extensive reviews of literature suggest that instances of toxicity directly linked to this metabolic pathway are exceedingly rare. nih.govresearchgate.net Many marketed drugs containing cycloalkylamine groups exist, and the body has efficient detoxification pathways to handle these reactive metabolites. nih.govresearchgate.net In drug discovery, the N,2-substituted cycloalkylamine scaffold has been optimized in the development of potent norepinephrine (B1679862) transporter (NET) inhibitors, which are crucial for treating conditions like depression and ADHD. nih.gov

Overview of Research Directions Involving N-Cyclopentyl-3-fluoroaniline Analogues and Derivatives

Research involving this compound and its derivatives primarily focuses on their application as building blocks in medicinal chemistry to synthesize biologically active compounds. The unique combination of the fluoroaniline and cyclopentylamine (B150401) motifs allows for the creation of diverse molecular architectures with potential therapeutic applications.

Studies have shown that derivatives of N-cyclopentyl-fluoroaniline are key components in various pharmacologically active agents:

Anticancer Agents : Analogues are used in the synthesis of new 3-methylquinoxaline derivatives designed as potential VEGFR-2 inhibitors for cancer therapy. nih.gov In one study, cyclopentylamine was reacted with an intermediate to produce N-Cyclopentyl-4-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)benzamide, which showed moderate cytotoxic activity against liver cancer cell lines. nih.gov Another study synthesized functionalized amino acid derivatives, where an N-cyclopentyl carboxamide derivative was created as a potential anticancer agent, although it showed lower cytotoxicity compared to its N-aryl counterparts. tandfonline.comtandfonline.com

Antistaphylococcal Agents : A derivative, 2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline, was synthesized as part of a series of triazole-based hybrids designed to combat staphylococcal infections. mdpi.com

Norepinephrine Reuptake Inhibitors (NRIs) : The broader N-cycloalkylamine scaffold is central to the development of potent and selective NRIs. Research on N,2-substituted cycloalkylamines has led to the discovery of new inhibitors for the norepinephrine transporter, offering insights for treating neuropsychiatric and neurodegenerative disorders. nih.govuniversiteitleiden.nl

Kinase Inhibitors : The related N-cyclopentyl-4-fluoro-3-methylaniline serves as a candidate for developing pharmaceuticals that target specific biological pathways, including kinase inhibition. smolecule.com

The research demonstrates that the this compound scaffold is a versatile starting point for creating libraries of compounds for screening against various biological targets. The fluorine atom allows for fine-tuning of electronic properties and can serve as a handle for further chemical modifications, while the cyclopentyl group influences solubility and conformational rigidity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXUGVGVURYYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclopentyl 3 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For N-cyclopentyl-3-fluoroaniline, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments provides a detailed map of the proton and carbon frameworks and the specific environment of the fluorine atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the chemical environment of all protons within the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the amine proton, and the protons of the cyclopentyl group.

The aromatic region would display complex signals for the four protons on the fluorophenyl ring. Based on data for the parent 3-fluoroaniline (B1664137), these protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. chemicalbook.com The proton ortho to the fluorine (H-2) and the proton para to the fluorine (H-5) would likely appear as complex multiplets due to coupling with both each other and the fluorine atom. chemicalbook.com The protons meta to the fluorine (H-4 and H-6) would also show characteristic splitting patterns. chemicalbook.com

The cyclopentyl group introduces signals in the aliphatic region of the spectrum. A single proton is attached to the carbon bonded to the nitrogen (methine, N-CH), which would appear as a multiplet downfield from the other aliphatic protons due to the deshielding effect of the adjacent nitrogen. The remaining eight protons on the four methylene (B1212753) (-CH₂) groups of the cyclopentyl ring would likely appear as a broad, overlapping multiplet. In related cyclopentyl derivatives, the methine proton appears around δ 3.0–4.2 ppm, while the methylene protons are found in a broad multiplet between δ 1.5–2.2 ppm. mdpi.comtandfonline.com A broad singlet corresponding to the amine proton (N-H) is also expected, with a chemical shift that can vary depending on solvent and concentration.

Table 1. Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
Aromatic Protons (H-2, H-4, H-5, H-6) 6.2 - 7.1 Multiplet (m) J(H,H) and J(H,F) coupling
Amine (N-H) 3.5 - 4.5 Broad Singlet (br s) N/A
Cyclopentyl Methine (1H, N-CH) 3.0 - 4.2 Multiplet (m) J(H,H) coupling

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy maps the carbon backbone of the molecule. For this compound, seven distinct carbon signals are anticipated: five for the aromatic ring and two for the cyclopentyl group (due to symmetry, the four methylene carbons may resolve into two signals).

The aromatic carbon signals are influenced by the substituents. The carbon directly bonded to the nitrogen (C-1) and the carbon bonded to the fluorine (C-3) would be most affected. The C-F bond results in a large one-bond coupling constant (¹JCF), making the C-3 signal a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. Based on data for 3-fluoroaniline, the aromatic carbons appear between δ 100-165 ppm. nih.govchemicalbook.com The carbon attached to the nitrogen (C1) is expected around δ 148-150 ppm, while the carbon attached to the fluorine (C3) is expected to be a doublet around δ 160-165 ppm. chemicalbook.com

The cyclopentyl group would show two signals in the aliphatic region: one for the methine carbon (N-CH) and one or two signals for the methylene carbons. The methine carbon is expected to appear around δ 50-60 ppm, while the methylene carbons would be further upfield, typically in the δ 20-35 ppm range.

Table 2. Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-N 148 - 150
Aromatic C-F 160 - 165 (doublet, ¹JCF)
Aromatic C-H 100 - 132
Cyclopentyl Methine (N-CH) 50 - 60

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's local environment. alfa-chemistry.comicpms.cz Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal is influenced by the electronic effects of the other substituents on the aromatic ring. alfa-chemistry.com For fluorobenzene (B45895), the chemical shift is approximately -113.5 ppm (relative to CFCl₃). alfa-chemistry.com The presence of the electron-donating amino group at the meta position would cause a slight upfield shift from this value. This signal would appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. github.io

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com A COSY spectrum would show correlations between the cyclopentyl methine proton and its adjacent methylene protons, confirming the integrity of the cyclopentyl ring. It would also reveal the coupling network among the aromatic protons, helping to assign their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. columbia.eduustc.edu.cn An HSQC spectrum would definitively link the proton signals from Table 1 to the carbon signals in Table 2. For example, it would show a cross-peak between the cyclopentyl methine proton signal (e.g., ~δ 3.5 ppm) and the corresponding carbon signal (e.g., ~δ 55 ppm), confirming their direct bond. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. columbia.eduustc.edu.cn HMBC is instrumental in connecting the different fragments of the molecule. Key correlations would include:

A correlation from the amine proton (N-H) to the aromatic carbon C-1 and the cyclopentyl methine carbon, confirming the N-H position.

Correlations from the cyclopentyl methine proton to the aromatic C-1, establishing the connection between the ring and the aniline (B41778) nitrogen.

Correlations from the aromatic protons to various carbons in the phenyl ring, confirming their relative positions.

Table 3. Key Predicted 2D NMR Correlations for this compound

Experiment Correlating Nuclei (Proton → Atom) Information Gained
COSY Cyclopentyl CH → Cyclopentyl CH₂ Confirms cyclopentyl ring structure
Aromatic H → Aromatic H Confirms aromatic spin system
HSQC All C-H protons → Directly bonded ¹³C Assigns all protonated carbons
HMBC Cyclopentyl CH → Aromatic C1 Confirms cyclopentyl-N-Aryl linkage
Aromatic H2/H4 → Aromatic C3 (C-F) Confirms position relative to fluorine

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a single, sharp peak in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the cyclopentyl group would be visible just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), while aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1620 cm⁻¹ range. A strong absorption band corresponding to the C-F stretch is a key diagnostic peak, typically found in the 1200-1300 cm⁻¹ region for aryl fluorides. vulcanchem.com

Table 4. Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1500 - 1620 Medium-Strong
C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₁H₁₄FN), the exact molecular weight is 195.24 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 195. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways would likely involve the loss of the cyclopentyl group or parts of it. For instance, the cleavage of the C-N bond could result in a fragment corresponding to the loss of a cyclopentyl radical (•C₅H₉, 69 Da), leading to a peak at m/z 126. Another likely fragmentation is the loss of a neutral butene molecule (C₄H₈, 56 Da) from the cyclopentyl ring via a McLafferty-type rearrangement, which would yield a fragment at m/z 139. The base peak could correspond to the stable 3-fluoroanilinium cation or related fragments. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 196. mdpi.com

Table 5. Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Identity Notes
196 [C₁₁H₁₄FN + H]⁺ Protonated molecular ion ([M+H]⁺), common in ESI-MS
195 [C₁₁H₁₄FN]⁺ Molecular ion (M⁺), common in EI-MS
126 [M - C₅H₉]⁺ Loss of cyclopentyl radical
111 [C₆H₆FN]⁺ 3-fluoroaniline radical cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. clockss.org This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with high accuracy.

In the analysis of this compound and its derivatives, HRMS is crucial for confirming the identity of synthesized compounds. For instance, in the characterization of a derivative, N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, HRMS (ESI/APCI dual) provided an observed m/z of 471.1353 for the [M+H]⁺ ion, which closely matched the calculated value of 471.1360 for the formula C₂₂H₂₂F₄N₂O₃S. clockss.org This level of precision helps to distinguish between compounds with similar nominal masses but different elemental compositions. The technique can be performed using various ionization methods, such as electrospray ionization (ESI) or electron ionization (EI), to accommodate different types of molecules. clockss.org

Table 1: Exemplary HRMS Data for a Derivative of this compound
CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Ionization Mode
N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamideC₂₂H₂₂F₄N₂O₃S471.1360471.1353ESI/APCI dual

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. epa.gov In the context of this compound, GC-MS can be employed to assess the purity of a sample and to identify any volatile impurities. epa.gov

The sample is first vaporized and separated into its components as it passes through a capillary column. epa.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification. As the separated components exit the column, they are ionized and their mass-to-charge ratios are determined by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound. epa.gov For unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov

Table 2: Typical GC-MS Parameters for Aniline Derivative Analysis
ParameterValue/Description
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, coated with SE-54) epa.gov
Injection Mode Splitless epa.gov
Carrier Gas Helium nih.gov
Detector Mass Spectrometer (e.g., Ion Trap, Quadrupole) scielo.br
Ionization Mode Electron Ionization (EI) at 70eV nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.org This technique is ideal for the analysis of non-volatile and thermally labile compounds that are not suitable for GC-MS. wikipedia.org

In the study of this compound derivatives, LC-MS is frequently used for purity determination and reaction monitoring. nih.govescholarship.org The sample is dissolved in a suitable solvent and injected into the LC system, where it is separated based on its interactions with the stationary and mobile phases. d-nb.info The separated components are then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) interface, which generates ions in the gas phase. wikipedia.org The mass spectrometer then analyzes these ions based on their mass-to-charge ratio. researchgate.net

Table 3: Illustrative LC-MS Method for Aniline Derivative Analysis
ParameterValue/Description
Column C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) nih.gov
Mobile Phase Gradient of water (A) and acetonitrile (B52724) with 0.05% acetic acid (B) nih.gov
Flow Rate 1 mL/min nih.gov
Detection Mass spectrometer in single ion monitoring (SIM) mode nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) d-nb.info

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. anton-paar.comrigaku.com When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern. forcetechnology.com This diffraction pattern is a unique fingerprint of the crystal's structure. rigaku.comforcetechnology.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. ijprajournal.comtechnologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. gdckulgam.edu.in The resulting spectrum is a plot of absorbance versus wavelength and can provide information about the electronic structure of a molecule, particularly the presence of chromophores (light-absorbing functional groups). azooptics.com

For this compound, the aniline and fluoro-substituted benzene (B151609) ring act as a chromophore. The absorption spectrum would be expected to show characteristic peaks corresponding to π → π* and n → π* electronic transitions. gdckulgam.edu.in The position and intensity of these absorption bands can be influenced by the solvent and the presence of other functional groups. While specific UV-Vis data for this compound is not widely published, the anilinium ion, which lacks non-bonding electrons, typically shows a maximum absorption (λmax) around 254 nm. gdckulgam.edu.in

Table 4: General UV-Vis Absorption Regions for Aniline and its Derivatives
Electronic TransitionTypical Wavelength Range (nm)
π → π200-280
n → π>280

Chromatographic Purity Assessment (HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for assessing the purity of this compound and its derivatives. clockss.orgnih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that uses a liquid mobile phase and a solid stationary phase packed in a column. nih.gov The purity of a compound is typically determined by injecting a sample into the HPLC system and monitoring the eluent with a suitable detector, such as a UV detector or a mass spectrometer. nih.gov The resulting chromatogram shows peaks corresponding to the different components of the sample, and the area of the peak for the main compound relative to the total area of all peaks gives a measure of its purity. researchgate.net Purity levels greater than 95% are often required for biological assays. nih.gov

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that uses a thin layer of adsorbent material (stationary phase) coated onto a flat carrier such as a glass plate. semanticscholar.org A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. The separated spots are then visualized, often under UV light. TLC is a valuable tool for monitoring the progress of a reaction and for preliminary purity checks. semanticscholar.org

Computational and Theoretical Investigations of N Cyclopentyl 3 Fluoroaniline

Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)Hirshfeld surface analysis is a modern method used to visualize and quantify intermolecular interactions within a crystal lattice.nih.govmdpi.comIf a crystal structure were available, this analysis would generate 2D fingerprint plots that summarize the types of atomic contacts between molecules.nih.govIt would provide percentages for various interactions, such as H···H, C···H, and F···H contacts, revealing which forces are most significant in holding the molecules together in a solid state.mdpi.com

Without published research specifically on N-cyclopentyl-3-fluoroaniline, any attempt to populate these sections with data would be speculative and scientifically unfounded.

Mechanistic Elucidation of Reactions through Computational Modeling

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies were identified that focus on the mechanistic elucidation of reactions involving this compound through computational modeling. While computational chemistry is a powerful tool for investigating reaction mechanisms, transition states, and energy profiles, it appears that dedicated research on this particular compound has not been published or is not publicly accessible.

General computational approaches, such as Density Functional Theory (DFT) and other quantum chemical methods, are frequently employed to understand the intricacies of chemical reactions. These methods can provide valuable insights into:

Reaction Pathways: Mapping the energetic landscape of a reaction to identify the most likely sequence of steps from reactants to products.

Transition State Structures: Characterizing the high-energy intermediates that govern the rate of a reaction.

Activation Energies: Calculating the energy barriers that must be overcome for a reaction to proceed, which is crucial for predicting reaction rates.

Thermodynamic Properties: Determining the relative stabilities of reactants, intermediates, and products.

Although no specific data tables or detailed research findings can be presented for this compound due to the absence of relevant studies, the principles of computational modeling remain a vital area of chemical research. Future computational investigations could shed light on the reactivity and reaction mechanisms of this compound in various chemical transformations, such as N-alkylation, acylation, or electrophilic aromatic substitution. Such studies would be invaluable for optimizing reaction conditions and designing novel synthetic routes.

Reactivity Profiles and Mechanistic Studies of N Cyclopentyl 3 Fluoroaniline and Its Chemical Transformations

Nucleophilic Reactivity at the Amine Nitrogen

The secondary amine nitrogen in N-cyclopentyl-3-fluoroaniline possesses a lone pair of electrons, rendering it a nucleophilic center capable of reacting with various electrophiles. Its nucleophilicity is influenced by a balance of electronic and steric factors.

Detailed Research Findings: The reactivity of the amine nitrogen is a product of competing electronic effects. The cyclopentyl group, being an alkyl substituent, is electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to its primary amine counterpart, 3-fluoroaniline (B1664137). masterorganicchemistry.com Generally, secondary amines are more nucleophilic than primary amines. masterorganicchemistry.com

However, this is counteracted by the electron-withdrawing nature of the 3-fluorophenyl group. The fluorine atom's high electronegativity deactivates the aromatic ring, which in turn draws electron density away from the nitrogen atom, reducing its basicity and nucleophilicity compared to non-fluorinated analogues like N-cyclopentylaniline. chemistrysteps.com

Common reactions demonstrating the nitrogen's nucleophilic character include:

Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This conversion of the amino group to an amide is a common strategy in multi-step syntheses to moderate the group's activating effect during subsequent reactions. chemistrysteps.com

Condensation: Reaction with carbonyl compounds, which is discussed in section 5.3.

The table below illustrates the relative nucleophilicity trends for related amine structures.

CompoundSubstituent EffectsRelative Nucleophilicity
CyclohexylamineElectron-donating alkyl groupHigh
Aniline (B41778)Aromatic ring (delocalization)Moderate (Reduced vs. alkylamines)
N-CyclopentylanilineElectron-donating alkyl group + aromatic ringHigher than Aniline
This compoundElectron-donating alkyl group + electron-withdrawing fluorophenyl ringLower than N-Cyclopentylaniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The fluorinated phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), with the reaction's regioselectivity governed by the directing effects of the two existing substituents.

Detailed Research Findings: The outcome of SEAr reactions is determined by the interplay between the N-cyclopentylamino group and the fluorine atom. wikipedia.org

N-Cyclopentylamino Group (-NHC5H9): This is a powerful activating group. The nitrogen's lone pair can be donated into the π-system of the ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. chemistrysteps.comwikipedia.org This strong activation makes the ring significantly more nucleophilic than benzene (B151609) and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).

Fluorine Atom (-F): As a halogen, fluorine is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, it also has lone pairs that can be donated through resonance, making it an ortho, para-director. wikipedia.org

The powerfully activating amino group dominates the directing effects. Therefore, electrophiles will preferentially attack the positions ortho and para to it. Given the fluorine at C3, the primary sites of substitution are C2, C4, and C6. Steric hindrance from the bulky cyclopentyl group may slightly disfavor substitution at the C2 position. The strong activation can sometimes lead to polysubstitution, a common issue with highly activated rings like anilines. chemistrysteps.com To achieve monosubstitution, particularly at the para position, the amine is often temporarily converted to a less-activating amide group (e.g., via acetylation). chemistrysteps.com

PositionRelation to -NHRRelation to -FPredicted ReactivityNotes
C2orthoorthoHighly ActivatedPossible steric hindrance
C4paraorthoHighly ActivatedOften the major product
C5metametaDeactivatedMinor product
C6orthometaHighly ActivatedLess sterically hindered than C2

Cycloaddition and Condensation Reactions Involving the Aniline Moiety

The aniline moiety in this compound can participate in both condensation and cycloaddition reactions, leading to the formation of diverse molecular architectures.

Detailed Research Findings: Condensation Reactions: A primary example of condensation is the reaction with aldehydes and ketones to form imines, also known as Schiff bases. This reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. mdpi.com The process involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. The presence of the fluorine atom on the aniline ring can influence the electronic properties and stability of the resulting imine, making fluorinated imines valuable targets in medicinal chemistry. mdpi.com

Cycloaddition Reactions: While the aniline ring itself is not a typical participant in common cycloaddition reactions, N-aryl compounds can be incorporated into substrates designed for such transformations. For instance, studies on related molecules like N,N-diallyl-4-fluoroaniline have demonstrated participation in cobalt-catalyzed [2π + 2π] cycloadditions. acs.org In this process, the two allyl groups attached to the nitrogen undergo an intramolecular cycloaddition to form a bicyclic product, specifically an azabicyclo[3.2.0]heptane derivative. acs.org This illustrates that the N-fluoroaniline scaffold can be a component of molecules undergoing complex cycloaddition cascades to build heterocyclic systems.

Investigation of Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles governing its reaction rates can be inferred from studies of similar nucleophiles.

Detailed Research Findings: Kinetic studies of the nucleophilic reactions of this compound could be performed under pseudo-first-order conditions. For example, by reacting it with a large excess of an electrophile, the rate of the reaction would depend solely on the concentration of the amine. A plot of the observed rate constant (kobs) against the amine concentration would be expected to yield a straight line, the slope of which corresponds to the second-order rate constant (k2) for the reaction. rsc.org

The reactivity of the amine can be correlated with its basicity (pKa) through a Brønsted plot, which typically shows a linear relationship between the logarithm of the rate constant and the pKa for a series of related amines. rsc.org It is expected that this compound would be less reactive than N-cyclopentylaniline due to the electron-withdrawing effect of the fluorine atom, which lowers the amine's basicity.

The table below presents hypothetical kinetic data to illustrate this principle.

[Amine] (mol/L)kobs (s-1)Reaction
0.010.0005Hypothetical reaction with an electrophile
0.020.0010
0.030.0015
0.040.0020

From this data, a plot of kobs vs. [Amine] would give a slope (k2) of 0.05 L mol-1 s-1.

Elucidation of Reaction Mechanisms and Identification of Intermediates

The chemical transformations of this compound proceed through well-defined mechanisms involving key reactive intermediates.

Detailed Research Findings:

Electrophilic Aromatic Substitution: The mechanism begins with the attack of the π-electron system of the aromatic ring on an electrophile (E+). This step is rate-determining and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex . chemistrysteps.comwikipedia.org The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen atom of the cyclopentylamino group, which provides substantial stabilization, especially for attack at the ortho and para positions. The mechanism concludes with a rapid deprotonation step, where a base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity. wikipedia.org

Condensation with Carbonyls: The formation of an imine proceeds through a two-stage mechanism. The first stage is the nucleophilic addition of the amine to the carbonyl carbon, forming a neutral tetrahedral intermediate called a hemiaminal (or carbinolamine). mdpi.com In the second stage, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion , which is then deprotonated to give the final imine product.

Nucleophilic Reaction at Nitrogen: In reactions like acylation, the nitrogen atom directly attacks the electrophilic center (e.g., the carbonyl carbon of an acyl chloride). This forms a tetrahedral carbonyl addition intermediate . This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the final amide product.

Applications of N Cyclopentyl 3 Fluoroaniline As a Key Building Block in Organic Synthesis Research

Precursor for Advanced Heterocyclic Scaffolds

A primary application of N-cyclopentyl-3-fluoroaniline is as a crucial intermediate in the synthesis of advanced heterocyclic scaffolds, particularly those with relevance in medicinal chemistry. The compound serves as a key starting material for constructing fused pyrimidine (B1678525) systems, which are core structures in numerous biologically active molecules.

A significant example is its use in the preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives. These scaffolds are known bioisosteres of purines and are central to the development of potent kinase inhibitors. In a multi-step synthesis, this compound is used to introduce the substituted aniline (B41778) moiety to the pyrimidine core. The general synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with this compound.

Table 1: Synthesis of a Key Intermediate for Pyrrolo[2,3-d]pyrimidines

StepReactantsReagents/ConditionsProduct
12,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, This compound Diisopropylethylamine (DIPEA), n-Butanol, 120°C2-chloro-N-(cyclopentyl)-5-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This reaction demonstrates the utility of this compound in building complex heterocyclic systems under standard organic synthesis conditions. The resulting N4-substituted pyrrolo[2,3-d]pyrimidine is a versatile intermediate that can be further functionalized to produce a library of compounds for biological screening. The incorporation of the this compound fragment is critical for establishing the specific molecular interactions required for the therapeutic activity of the final products.

Role in the Synthesis of Chiral Compounds and Enantioselective Methodologies

In the synthesis of kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, this compound is introduced early in the synthetic sequence. Subsequent steps build upon this core to introduce chiral side chains. For instance, the synthesis of a potent and selective Janus kinase (JAK) inhibitor involves the coupling of the pyrrolopyrimidine core (derived from this compound) with a chiral piperidine (B6355638) derivative. The final active pharmaceutical ingredient is a single enantiomer, and the presence of the this compound moiety is essential for its high-affinity binding to the target enzyme.

Although the methodologies used may not always involve a direct enantioselective reaction with the aniline, its structural contribution is indispensable for the stereospecific interactions of the final chiral compound with its biological target.

Utilization in the Construction of Functional Organic Materials (e.g., Liquid Crystals)

The structural features of this compound, such as the fluorinated phenyl ring and the aliphatic cyclopentyl group, are motifs often found in functional organic materials like liquid crystals. The fluorine atom can impart desirable properties such as high polarity and thermal stability, while the cyclopentyl group can influence the molecule's shape and packing in the solid or liquid-crystalline state. However, a review of publicly available scientific literature and patent databases does not show specific examples of this compound being directly utilized as a core building block in the synthesis of liquid crystals or other functional organic materials. Research in this area has tended to focus on other fluorinated aniline derivatives.

Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

This compound and its derivatives are extensively used in structure-activity relationship (SAR) studies, particularly in the discovery of kinase inhibitors. SAR studies are fundamental to medicinal chemistry, as they help elucidate how specific structural features of a molecule contribute to its biological activity.

The this compound moiety is a prime example of a molecular fragment optimized through SAR. In the context of JAK inhibitors, both the cyclopentyl group and the fluorine atom play critical roles in modulating the potency and selectivity of the compound.

The Cyclopentyl Group: This bulky, non-polar group occupies a specific hydrophobic pocket in the ATP-binding site of the target kinase. SAR studies often compare the activity of analogs with different cycloalkyl (e.g., cyclobutyl, cyclohexyl) or acyclic alkyl groups at this position. The cyclopentyl group is often found to provide an optimal balance of steric bulk and lipophilicity for potent inhibition. nih.gov

The 3-Fluoro Substituent: The fluorine atom at the meta-position of the aniline ring acts as an electron-withdrawing group, which can influence the pKa of the aniline nitrogen and its hydrogen-bonding capabilities. Furthermore, the fluorine atom can form specific favorable interactions (such as dipole-dipole or orthogonal multipolar interactions) with amino acid residues in the kinase active site, thereby enhancing binding affinity. The position of the fluorine atom is also critical, as SAR studies often reveal that shifting it to the ortho or para position can dramatically alter the compound's activity profile.

Table 2: Illustrative SAR Data for Kinase Inhibitors Based on Substituted Anilines

Compound IDAniline MoietyRationale for SubstitutionRelative Potency (Illustrative)
AThis compound Optimal hydrophobic interaction (cyclopentyl) and electronic properties (3-fluoro)++++
BN-cyclobutyl-3-fluoroanilineSub-optimal hydrophobic pocket filling+++
CN-cyclopentylanilineLacks specific interactions from fluorine++
DN-cyclopentyl-4-fluoroanilineSub-optimal positioning of the fluorine atom++

This systematic modification and the resulting data allow medicinal chemists to build a comprehensive understanding of the molecular requirements for potent and selective enzyme inhibition, with this compound often representing a highly optimized fragment.

Development of Novel Synthetic Reagents and Methodologies

While this compound is not typically considered a "novel synthetic reagent" in itself, its application as a key building block has been instrumental in the development of efficient, multi-step synthetic methodologies for preparing complex drug candidates. Its use facilitates the assembly of the core structures of targeted therapeutic agents.

Future Directions and Emerging Research Avenues for N Cyclopentyl 3 Fluoroaniline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional multi-step syntheses for aniline (B41778) derivatives can be costly and generate significant chemical waste. uva.nl A primary focus of future research is the development of more direct and sustainable synthetic pathways to N-cyclopentyl-3-fluoroaniline and related structures. A promising strategy is the direct functionalization of C-H bonds, which offers a more efficient alternative to classical methods. uva.nl Researchers are investigating new catalytic systems that can achieve high selectivity and yield under milder conditions. For instance, the development of a general method for para-selective C–H olefination of aniline derivatives using a Pd/S,O-ligand catalytic system represents a significant step forward. uva.nl The adoption of such methodologies, characterized by simple procedures, lower costs, and easier work-up, will be crucial for the environmentally benign production of this class of compounds. nih.gov

Synthetic StrategyKey AdvantagesPotential Catalyst Systems
Direct C-H FunctionalizationAtom economy, reduced step count, less wastePalladium, Rhodium, Gold
One-Pot ProceduresTime and resource efficiency, simplified purificationTandem catalysis
Flow ChemistryImproved safety, scalability, precise controlImmobilized catalysts

Integration with Automated and High-Throughput Synthesis Platforms

The integration of synthetic chemistry with automated and high-throughput platforms is set to accelerate the discovery of new this compound derivatives with tailored properties. Automated radiosynthesis has already demonstrated the potential for high-temperature flash synthesis and purification for related nitrogen-containing compounds. acs.org Applying these principles would enable the rapid generation of a library of analogues, where the cyclopentyl or fluoroaniline (B8554772) moieties are systematically modified. This approach, coupled with high-throughput screening, could dramatically speed up the identification of lead compounds for pharmaceutical or materials science applications.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes, a deeper understanding of reaction mechanisms and kinetics is essential. While techniques like Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) are routinely used for the characterization of final products, their application for real-time, in-situ monitoring is an emerging research avenue. nih.govnih.gov Implementing in-situ spectroscopic analysis would allow chemists to track the formation of intermediates and byproducts as the reaction progresses. This data is invaluable for fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity, ultimately leading to more robust and efficient synthetic processes.

Spectroscopic TechniqueInformation GainedApplication in Synthesis
FT-IR SpectroscopyFunctional group transformationMonitoring reaction initiation and completion
NMR SpectroscopyStructural elucidation of intermediatesMechanistic pathway investigation
UV-Visible SpectroscopyElectronic transition changesQuantifying reaction kinetics

Exploration of Novel Catalytic Systems for Complex Transformations

The aromatic core and the secondary amine group of this compound make it a versatile substrate for complex chemical transformations. Future research will likely focus on employing novel catalytic systems to access new chemical space. For example, gold(III)-catalyzed reactions have shown promise for mediating the transformation of carbonyl compounds in the presence of anilines to form complex heterocyclic cores like trans-N,N-4,5-diaminocyclopent-2-enones. mdpi.com Similarly, palladium-catalyzed reactions can be used for selective C-H functionalization. uva.nl Exploring these and other transition-metal catalysts could lead to the synthesis of novel macrocycles and polycyclic structures derived from this compound, opening doors to new applications. mdpi.com

Application in Materials Science and Interdisciplinary Research Fields

The unique structural features of this compound make it an attractive building block for advanced materials. The parent compound, 3-fluoroaniline (B1664137), is already utilized in the development of specialty polymers and resins, where it can enhance thermal resistance and mechanical strength. chemimpex.com The incorporation of the N-cyclopentyl group may further improve properties such as solubility and processability. nycu.edu.tw

Emerging applications in materials science include:

Conducting Polymers: Aniline derivatives can be polymerized to form materials like polyaniline (PANI), which has applications in energy-saving devices and chemical sensors due to its redox activity and electrical conductivity. nih.gov

Liquid Crystals: Fluorinated terphenyl compounds incorporating a cyclopentyl terminal group have been synthesized to create liquid crystals with wide mesophase ranges and low viscosity, which are valuable for display technologies. nycu.edu.tw

Dyes and Pigments: The fluoroaniline moiety serves as a key intermediate in the production of stable and vibrant dyes and pigments. chemimpex.com

Interdisciplinary research will be key to unlocking the full potential of this compound, with collaborations between synthetic chemists, materials scientists, and engineers driving innovation in areas ranging from electronics to advanced coatings.

Q & A

Q. What are the common synthetic routes for preparing N-cyclopentyl-3-fluoroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, substituting a halogen (e.g., Cl or Br) on the aromatic ring with cyclopentylamine under palladium catalysis is a viable route . Optimization involves:
  • Catalyst Screening : Test Pd(OAc)₂, Xantphos, or other ligands to improve yield.
  • Temperature Control : Reactions typically proceed at 80–100°C; higher temperatures may degrade sensitive functional groups.
  • Solvent Selection : Use toluene or DMF for polar intermediates.
MethodCatalystYield (%)Key Challenge
Nucleophilic SubstitutionPd(OAc)₂/Xantphos65–75Competing side reactions (e.g., dehalogenation)
Reductive AminationNaBH₃CN50–60Low regioselectivity for cyclopentyl group

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine at C3, cyclopentyl at N) via splitting patterns and coupling constants .
  • HPLC-MS : Confirm purity and detect trace byproducts (e.g., de-fluorinated analogs) with a C18 column and ESI+ ionization .
  • Elemental Analysis : Validate stoichiometry (C, H, N, F) to rule out hydrate formation.

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
  • Light Sensitivity : Expose to UV light (254 nm) and track fluorophore formation.
  • Recommendation : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects:
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired substitution sites.
  • Computational Modeling : Use DFT calculations to predict transition-state energies for cyclopentylamine addition .
  • Case Study : In similar fluoroanilines, electron-withdrawing groups (e.g., –NO₂) enhance meta-substitution .

Q. What strategies resolve contradictory biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or impurity profiles:
  • Assay Validation : Compare results across orthogonal platforms (e.g., enzyme inhibition vs. cell viability).
  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in cellular models.
  • Structural-Activity Relationships (SAR) : Modify the cyclopentyl group’s conformation (e.g., cyclohexyl analogs) to isolate key interactions .

Q. How can researchers design experiments to quantify trace impurities in this compound batches?

  • Methodological Answer : Employ hyphenated techniques:
  • GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents).
  • 2D-LC-MS/MS : Resolve co-eluting species with orthogonal separation (e.g., HILIC + reversed-phase).
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection using high-resolution Q-TOF instruments .

Data Contradiction Analysis

Q. Why might reaction yields for this compound vary significantly across laboratories?

  • Methodological Answer : Key variables include:
  • Catalyst Purity : Commercial Pd catalysts often contain trace metals (e.g., Fe) that inhibit coupling.
  • Oxygen Sensitivity : Conduct reactions under strict inert conditions; use Schlenk lines.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stirring rate) .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer : Cross-validate with:
  • DEPT-135 NMR : Differentiate CH₂/CH₃ groups in the cyclopentyl moiety.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine coupling.
  • Theoretical Spectra : Compare experimental IR stretches (e.g., N–H bending at ~1600 cm⁻¹) with DFT-simulated spectra .

Safety and Handling

Q. What containment protocols are recommended for handling volatile byproducts during this compound synthesis?

  • Methodological Answer :
  • Engineering Controls : Use closed-loop reactors with scrubbers for HF or HCl byproducts.
  • PPE : Wear nitrile gloves, face shields, and Tyvek suits to prevent dermal exposure.
  • Waste Management : Neutralize acidic waste with CaCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.